molecular formula C12H20Cl2FN3 B2666281 [5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine;dihydrochloride CAS No. 2460757-67-7

[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine;dihydrochloride

Cat. No.: B2666281
CAS No.: 2460757-67-7
M. Wt: 296.21
InChI Key: ZVWSWWURDQMUCS-UHFFFAOYSA-N
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Description

[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine;dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound features a fluorinated aromatic ring and a piperazine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine typically involves multiple steps:

    Piperazine Introduction: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the aromatic ring is replaced by the piperazine moiety.

    Methanamine Addition:

Industrial Production Methods

In an industrial setting, the production of [5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine;dihydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine moiety can be replaced or modified using various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, [5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological targets. Its piperazine moiety is known to interact with various receptors and enzymes, making it a candidate for drug discovery and development.

Medicine

In medicine, [5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine;dihydrochloride is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain receptors, while the piperazine moiety facilitates interactions with enzymes and other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • [4-Methylpiperazin-1-yl]phenylmethanamine
  • [2-(4-Methylpiperazin-1-yl)phenyl]methanamine
  • [5-Fluoro-2-(1-methylpiperazin-1-yl)phenyl]methanamine

Uniqueness

Compared to similar compounds, [5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine;dihydrochloride is unique due to the presence of the fluorine atom, which significantly alters its chemical and biological properties. This fluorination can enhance the compound’s stability, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

[5-fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN3.2ClH/c1-15-4-6-16(7-5-15)12-3-2-11(13)8-10(12)9-14;;/h2-3,8H,4-7,9,14H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWSWWURDQMUCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)F)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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